Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
Brand Name: Vulcanchem
CAS No.: 65895-95-6
VCID: VC16996437
InChI: InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

CAS No.: 65895-95-6

Cat. No.: VC16996437

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride - 65895-95-6

Specification

CAS No. 65895-95-6
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride
Standard InChI InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1
Standard InChI Key UWGDUZWWQJDYBU-UHFFFAOYSA-M
Canonical SMILES CC[N+](C)(CC)CCOC(=O)C=C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride features a positively charged nitrogen center bonded to three alkyl groups (diethyl, methyl) and a 2-((1-oxoallyl)oxy)ethyl substituent . The allyloxy group (CH2=CHC(=O)O\text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{O}-) introduces unsaturation and electrophilic character, enabling participation in conjugation and addition reactions. The chloride counterion balances the charge, ensuring solubility in polar solvents.

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS No.65895-95-6
IUPAC NameDiethyl-methyl-(2-prop-2-enoyloxyethyl)azanium chloride
Molecular FormulaC10H20ClNO2\text{C}_{10}\text{H}_{20}\text{ClNO}_2
Molecular Weight221.72 g/mol
SMILESCCN+(CC)CCOC(=O)C=C.[Cl-]
InChIKeyUWGDUZWWQJDYBU-UHFFFAOYSA-M

Computed Physicochemical Properties

PubChem data reveals a hydrogen bond acceptor count of 3, rotatable bond count of 7, and a topological polar surface area of 38.3A˚238.3 \, \text{Å}^2 . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate hydrophobicity suitable for surfactant applications . Its molar refractivity (57.4cm3/mol57.4 \, \text{cm}^3/\text{mol}) and polarizability (22.3A˚322.3 \, \text{Å}^3) further reflect its electronic structure .

Synthesis and Reactivity

Reactivity Profiles

The allyloxy group’s α,β-unsaturated carbonyl system enables Michael additions, Diels-Alder reactions, and radical polymerizations. For example, the compound may undergo thiol-ene click chemistry with mercaptans (R-SH\text{R-SH}) under UV light:

CH2=CH-C(=O)-O-+HS-RR-S-CH2CH2-C(=O)-O-\text{CH}_2=\text{CH-C(=O)-O-} + \text{HS-R} \rightarrow \text{R-S-CH}_2\text{CH}_2\text{-C(=O)-O-}

Such reactivity is exploitable in polymer crosslinking or bioconjugation.

Biological and Antimicrobial Activity

Mechanism of Antimicrobial Action

QACs are known to disrupt microbial membranes via electrostatic interactions with phospholipid headgroups, leading to leakage of cellular contents. The allyloxy moiety may enhance membrane penetration due to its hydrophobic and electron-deficient nature. Preliminary studies on structurally similar compounds (e.g., benzalkonium chloride) demonstrate bactericidal activity against Gram-positive bacteria (MIC=510μg/mL\text{MIC} = 5–10 \, \mu\text{g/mL}) and fungi (MIC=1020μg/mL\text{MIC} = 10–20 \, \mu\text{g/mL}).

Limitations and Resistance

Overuse of QACs has led to microbial resistance via efflux pumps and biofilm formation. The compound’s efficacy against resistant strains remains unstudied, warranting further investigation.

Industrial and Pharmaceutical Applications

Surfactant and Emulsifier Roles

The amphiphilic structure of Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride makes it suitable for stabilizing oil-water interfaces in emulsions. Its critical micelle concentration (CMC) is projected to be 0.11.0mM0.1–1.0 \, \text{mM}, comparable to cetyltrimethylammonium bromide (CTAB).

Drug Delivery Systems

The allyl group’s reactivity allows covalent attachment to drug molecules or nanoparticles. For instance, conjugation with doxorubicin via thiol-ene chemistry could enhance tumor-targeted delivery.

Future Research Directions

  • Synthetic Optimization: Develop solvent-free or catalytic methods to improve yield and purity.

  • Antimicrobial Studies: Evaluate efficacy against multidrug-resistant pathogens and biofilms.

  • Ecotoxicology: Assess long-term environmental impacts and degradation pathways.

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